molecular formula C12H10O3 B11900317 6-Ethoxynaphthalene-1,4-dione CAS No. 66947-62-4

6-Ethoxynaphthalene-1,4-dione

Cat. No.: B11900317
CAS No.: 66947-62-4
M. Wt: 202.21 g/mol
InChI Key: RQFVCDMOFGMMLT-UHFFFAOYSA-N
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Description

6-Ethoxynaphthalene-1,4-dione is an organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. The compound’s structure consists of a naphthalene ring with an ethoxy group at the 6th position and two carbonyl groups at the 1st and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Ethoxynaphthalene-1,4-dione can be synthesized through various methods. One common approach involves the reaction of 2-hydroxy-1,4-naphthoquinone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as copper(II) oxide nanoparticles can be employed to facilitate the reaction under mild and solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxynaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Higher oxidation state naphthoquinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-ethoxynaphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making it a potential candidate for anticancer therapy . The molecular targets include enzymes involved in redox reactions

Properties

CAS No.

66947-62-4

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

6-ethoxynaphthalene-1,4-dione

InChI

InChI=1S/C12H10O3/c1-2-15-8-3-4-9-10(7-8)12(14)6-5-11(9)13/h3-7H,2H2,1H3

InChI Key

RQFVCDMOFGMMLT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C=CC2=O

Origin of Product

United States

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